molecular formula C31H46N8O6S B11933301 6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide; methanesulfonic acid

6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide; methanesulfonic acid

Cat. No.: B11933301
M. Wt: 658.8 g/mol
InChI Key: ALDUQYYVQWGTMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naquotinib mesylate, also known as ASP8273, is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor. It is primarily used in the treatment of non-small cell lung cancer with specific epidermal growth factor receptor mutations. Naquotinib mesylate is designed to overcome resistance to earlier generations of epidermal growth factor receptor tyrosine kinase inhibitors, making it a significant advancement in cancer therapy .

Preparation Methods

The synthesis of naquotinib mesylate involves multiple steps, including the formation of the core pyrazine structure and subsequent functionalization. The synthetic route typically starts with the preparation of key intermediates, followed by coupling reactions and final purification steps. Industrial production methods focus on optimizing yield and purity, often involving advanced techniques such as high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Naquotinib mesylate undergoes various chemical reactions, including:

Scientific Research Applications

Naquotinib mesylate has a wide range of scientific research applications:

Mechanism of Action

Naquotinib mesylate exerts its effects by irreversibly binding to the tyrosine kinase domain of the epidermal growth factor receptor. This binding inhibits the receptor’s activity, preventing downstream signaling pathways that promote cancer cell proliferation and survival. The compound is particularly effective against epidermal growth factor receptor mutations that confer resistance to earlier generations of tyrosine kinase inhibitors .

Comparison with Similar Compounds

Naquotinib mesylate is compared with other third-generation epidermal growth factor receptor tyrosine kinase inhibitors, such as osimertinib. While both compounds target similar mutations, naquotinib mesylate has shown greater potency against certain resistant mutations, such as L858R+T790M. Other similar compounds include rociletinib and olmutinib, each with unique properties and efficacy profiles .

Properties

Molecular Formula

C31H46N8O6S

Molecular Weight

658.8 g/mol

IUPAC Name

6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-(1-prop-2-enoylpyrrolidin-3-yl)oxypyrazine-2-carboxamide;methanesulfonic acid

InChI

InChI=1S/C30H42N8O3.CH4O3S/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37;1-5(2,3)4/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34);1H3,(H,2,3,4)

InChI Key

ALDUQYYVQWGTMR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C.CS(=O)(=O)O

Origin of Product

United States

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